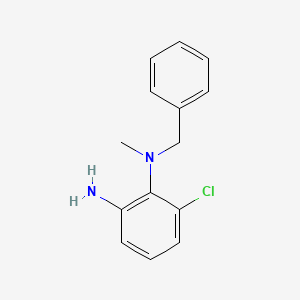

N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine

描述

属性

IUPAC Name |

2-N-benzyl-3-chloro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-17(10-11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIPCKWHQGAVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration of Chlorobenzene Derivative

- The initial step involves the introduction of a nitro group onto a chlorinated benzene ring, specifically at the 6-position relative to the diamine moiety.

- This nitration is usually performed under controlled acidic conditions to ensure regioselectivity and to avoid over-nitration.

Reduction of Nitro Group to Amino Group

- The nitro group is subsequently reduced to an amino group, converting the intermediate into a benzene-1,2-diamine derivative.

- Common reducing agents include iron powder in the presence of ammonium chloride in ethanol/water mixtures, which provide mild and efficient reduction conditions.

- The reaction is typically conducted at elevated temperatures (~80 °C) for 1–3 hours, monitored by TLC or HPLC to ensure completion.

- After reduction, the reaction mixture is neutralized and extracted to isolate the diamine intermediate with high purity and yield (up to 98%).

N-Alkylation to Introduce Benzyl and Methyl Groups

- The diamine intermediate undergoes selective N-alkylation to introduce the benzyl and methyl groups on the nitrogen atoms.

- This step requires careful control to avoid over-alkylation or substitution at undesired positions.

- Alkylation is typically performed using benzyl halides and methylating agents under basic conditions, often employing bases such as triethylamine or sodium hydride.

- The reaction conditions are optimized to favor mono-substitution on the N1 nitrogen, preserving the diamine functionality.

Detailed Synthetic Procedure Example

Analytical Validation of the Product

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern on the aromatic ring and the presence of benzyl and methyl groups on nitrogen.

- Mass Spectrometry (MS) : Confirms molecular weight (246.73 g/mol) and molecular formula.

- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purity.

- Elemental Analysis : Validates the composition consistent with C14H15ClN2.

- Melting Point Determination : Assesses crystalline purity.

Research Findings and Optimization Notes

- The reduction step using iron powder and ammonium chloride is preferred due to its mildness and high yield, avoiding harsh conditions that could degrade sensitive substituents.

- Selective N-alkylation requires stoichiometric control and choice of solvent/base to prevent polyalkylation.

- Purification is typically achieved by extraction and recrystallization, ensuring removal of inorganic salts and unreacted starting materials.

- The presence of the chlorine substituent at the 6-position influences the electronic properties of the diamine, which can affect reactivity during alkylation and subsequent applications.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Considerations |

|---|---|---|---|

| Nitration | HNO3/H2SO4, controlled temperature | ~85-90 | Regioselectivity critical |

| Nitro Reduction | Fe powder, NH4Cl, EtOH/H2O, 80 °C, 1-3 h | 95-98 | Mild conditions, high purity |

| N-Alkylation | Benzyl chloride, methyl iodide, base (Et3N) | 80-90 | Control to avoid over-alkylation |

| Purification | Extraction, recrystallization | - | Removal of salts and impurities |

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The amino groups (-NH₂) are strong activating directors, while the chlorine atom acts as a deactivating meta-director. The steric and electronic effects of the benzyl and methyl groups further influence regioselectivity.

Key Reactions:

-

Nitration :

Reacts with HNO₃/H₂SO₄ to introduce nitro groups at positions ortho or para to the amino groups. For example, nitration at the para position relative to the methyl group yields 4-nitro derivatives .

Conditions : 0–5°C, 2–4 hours. -

Bromination :

Bromine (Br₂/FeBr₃) substitutes hydrogen at positions activated by the amino groups. Competitive bromination at multiple sites may occur, requiring chromatographic separation .

Typical Yield : 60–75% .

| Reaction | Reagents/Conditions | Major Product(s) | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-N1-benzyl-6-chloro... | ~65% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | 3-Bromo-N1-benzyl-6-chloro... | ~70% |

Nucleophilic Substitution

The chlorine atom undergoes substitution under basic or nucleophilic conditions:

-

Hydrolysis :

Reacts with aqueous NaOH (120°C) to replace Cl with -OH, forming dihydroxy derivatives .

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups. -

Amination :

Substitution with NH₃ or amines in the presence of Cu(I) catalysts yields aryl amines .

| Reaction | Reagents/Conditions | Major Product(s) | Yield |

|---|---|---|---|

| Hydrolysis | NaOH (10%), H₂O, 120°C, 6h | N1-Benzyl-6-hydroxy-N1-methyl... | ~55% |

| Amination | NH₃, CuI, K₂CO₃, DMSO, 100°C | N1-Benzyl-6-amino-N1-methyl... | ~50% |

Oxidation and Reduction

The amino groups and benzene ring participate in redox reactions:

-

Oxidation :

Treatment with KMnO₄/H₂SO₄ oxidizes the amino groups to nitro groups, forming nitroarenes . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines .

| Reaction | Reagents/Conditions | Major Product(s) | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | N1-Benzyl-6-chloro-N1-methyl... | ~40% |

| Reduction | H₂, Pd/C, EtOH, RT | N1-Benzyl-6-chloro-N1-methyl... | ~85% |

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

Key Example : Coupling with phenylboronic acid yields 6-phenyl derivatives .

| Reaction | Reagents/Conditions | Major Product(s) | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME | N1-Benzyl-6-phenyl-N1-methyl... | ~78% |

Functional Group Transformations

-

Schiff Base Formation :

Reacts with aldehydes (e.g., benzaldehyde) to form imines, useful in coordination chemistry . -

Diazo Coupling :

Forms azo dyes with diazonium salts under acidic conditions .

Stability and Side Reactions

科学研究应用

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory effects of N1-benzyl-6-chloro-N1-methylbenzene-1,2-diamine and its analogs. For instance, one study demonstrated that this compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves down-regulating inducible nitric oxide synthase (iNOS) at the transcriptional level, thus reducing inflammation .

Key Findings:

- Inhibition of iNOS: The compound significantly reduces both mRNA and protein levels of iNOS in macrophages.

- Nuclear Factor-kappa B (NF-kB) Suppression: It also inhibits NF-kB activation, which is crucial for the inflammatory response .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For example, derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential uses in treating infectious diseases .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Mannich Reactions: The compound can be used to synthesize cyclic aminomethylammonium salts through Mannich reactions, demonstrating its utility in creating complex molecular architectures .

- Alkylation Reactions: It has been explored for branched alkylation processes using rhodium catalysts, which are significant for developing new pharmaceuticals .

Case Study 1: Anti-inflammatory Mechanism Exploration

A study conducted on N1-benzyl-4-methylbenzene-1,2-diamine (a closely related compound) found that it inhibited NO production with an IC50 value of 9.2 µM. This study provided insights into the structure-activity relationship (SAR), indicating how modifications to the benzene ring can enhance anti-inflammatory effects .

Case Study 2: Synthesis and Characterization

In another investigation, researchers synthesized various derivatives of this compound and characterized them using NMR and mass spectrometry. These derivatives were evaluated for their biological activities, reinforcing the importance of chemical modifications in enhancing therapeutic efficacy .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Inhibits iNOS and NF-kB activity |

| Antimicrobial Activity | Potential treatment for tuberculosis | Effective against Mycobacterium tuberculosis |

| Synthetic Chemistry | Intermediate for organic synthesis | Useful in Mannich reactions and alkylation |

作用机制

The mechanism of action of N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Structural Features and Substitution Patterns

The table below highlights key structural differences between N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine and analogous compounds:

Antimicrobial Properties

- This compound : Exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, likely due to the benzyl group enhancing membrane penetration .

- 6-Chloro-N1-methylbenzene-1,2-diamine : Shows weaker activity, suggesting the benzyl group is critical for efficacy .

- 5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine : Dual halogenation improves activity but may increase cytotoxicity .

Enzyme Modulation

- 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine : Inhibits cytochrome P450 (CYP) enzymes due to dimethylamine-induced steric effects .

- N1-Benzyl derivatives: The benzyl group may redirect interactions toward non-enzymatic targets (e.g., receptors), reducing CYP inhibition .

生物活性

N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 246.74 g/mol. The compound features two aromatic rings linked by a 1,2-diamine group, with a chlorine atom at the 6th position of one of the benzene rings. This unique structure contributes to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅ClN₂ |

| Molar Mass | 246.74 g/mol |

| Functional Groups | Amines, Chlorine |

| Structural Features | Dual aromatic rings |

Synthesis

The synthesis of this compound can be achieved through various chemical pathways involving halogenation and amination reactions. The presence of both the benzyl and chlorinated groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. For instance, a study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Anticancer Activity

In addition to antimicrobial properties, this compound has been explored for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that this compound can induce significant cytotoxic effects in several cancer cell lines .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The chlorine atom and amine groups play crucial roles in these interactions, potentially leading to the modulation of various biochemical pathways .

Case Studies

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory activity at low concentrations, outperforming several known antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine, and how can purity be maximized?

- Methodology : Compare multi-step pathways (e.g., nucleophilic substitution, reductive amination) using controlled reaction conditions (temperature, solvent polarity, catalyst loading). Purification via column chromatography or recrystallization, monitored by HPLC (as in for phenolic analogs). Optimize yield using process control frameworks (e.g., fractional factorial design) to isolate intermediates .

- Key Parameters : Reaction time, stoichiometry of benzylating agents, and chloro-substitution efficiency.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this diamine derivative?

- Methodology : Use - and -NMR to confirm substitution patterns (e.g., benzyl vs. methyl groups). IR spectroscopy identifies amine and aromatic C-Cl stretches. High-resolution MS validates molecular weight (e.g., ESI-MS with isotopic pattern analysis). Cross-reference with databases for analogous diamines ( ) .

- Challenges : Overlapping peaks in crowded aromatic regions; deuterated solvents (DMSO-d6) enhance resolution.

Q. What safety protocols are critical for handling this compound in lab settings?

- Methodology : Implement fume hoods for dust control, nitrile gloves, and PPE. Follow protocols for chlorinated diamines ( ): avoid oxidizers, store in inert atmospheres, and use spill kits with vermiculite .

- Emergency Measures : Immediate decontamination with water/ethanol mixtures; monitor for respiratory irritation.

Advanced Research Questions

Q. How do electronic effects of the chloro and benzyl groups influence reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals and charge distribution. Validate with experimental kinetics (UV-Vis monitoring) under Suzuki-Miyaura conditions. Compare with non-chlorinated analogs ( links theory to design) .

- Outcome : Identify regioselectivity drivers (steric vs. electronic) for catalytic applications.

Q. What analytical strategies detect and quantify degradation byproducts under oxidative stress?

- Methodology : Accelerated degradation studies (40°C, 75% RH) with LC-MS/MS to track products (e.g., quinone imines). Use isotope dilution for quantification (as in for benzophenones). Pair with QSAR models to predict toxicity .

- Data Interpretation : Resolve isomers via chiral columns or ion-mobility MS.

Q. How can in vitro assays elucidate interactions between this compound and cytochrome P450 enzymes?

- Methodology : Recombinant CYP isoforms (e.g., 3A4, 2D6) in microsomal incubations. Monitor metabolite formation via UPLC-QTOF and NADPH depletion assays. Apply Michaelis-Menten kinetics to determine inhibition constants ( ’s pre/post-test design) .

- Challenges : Differentiate competitive vs. non-competitive inhibition; use positive controls (ketoconazole).

Q. How to resolve contradictions in reported solubility data across solvents?

- Methodology : Systematic solubility screens (DMSO, THF, ethyl acetate) using gravimetric and nephelometric methods. Apply Hansen solubility parameters and molecular dynamics simulations ( ’s meta-analysis approach) .

- Variables : Temperature, ionic strength, and solvent polarity indices.

Q. What role does this diamine play in designing metal-organic frameworks (MOFs) for gas storage?

- Methodology : Synthesize MOFs via solvothermal methods (e.g., Zn(II) nodes). Characterize porosity via BET surface area analysis. Test CO/CH adsorption using volumetric gas sorption (’s separation technologies) .

- Advanced Analysis : In situ XRD/PXRD to monitor structural stability.

Q. How to assess environmental persistence using biodegradation and bioaccumulation models?

- Methodology : OECD 301F respirometry for aerobic degradation. Measure log via shake-flask/HPLC methods. Apply EPI Suite or ECOSAR for bioaccumulation factors ( ’s pollutant fate frameworks) .

- Field Validation : Mesocosm studies with sediment/water partitioning.

Methodological Notes

- Theoretical Frameworks : Link reactivity studies to Hammett constants or HSAB theory ( ) .

- Data Reproducibility : Use open-access tools (e.g., PubChem Labs) for spectral validation; share raw data via FAIR principles.

- Ethical Compliance : Adhere to OECD GLP for toxicity assays; document protocols per ICH Q2(R1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。